![molecular formula C15H18ClNO2S B2587113 (1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2319639-76-2](/img/structure/B2587113.png)

(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

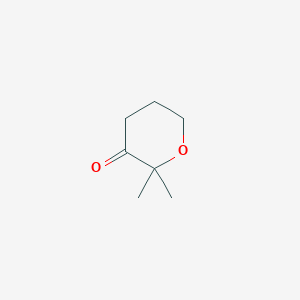

This compound is a complex organic molecule with the molecular formula C17H22ClNO2 . It’s characterized by a bicyclic structure and contains functional groups such as a sulfonyl group and a methylene group .

Molecular Structure Analysis

The molecule has a bicyclic structure, which is a type of structure where two rings share one or more common atoms . The molecule also contains a sulfonyl group (-SO2-) and a methylene group (-CH2-), which are attached to the bicyclic structure .Physical And Chemical Properties Analysis

The molecular weight of the compound is 307.8 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I have.Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Research has demonstrated the utility of similar bicyclic structures and sulfonated compounds in catalysis and organic synthesis. For example, the use of nanosized N-sulfonated Brönsted acidic catalysts, such as 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride (NS-C4(DABCO-SO3H)2·4Cl), has been shown to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, achieving excellent yields and reusability of the catalyst (Goli-Jolodar et al., 2016). Similarly, this catalyst facilitated the one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, a class of compounds with significant pharmaceutical properties, highlighting its efficiency and environmental friendliness (Goli-Jolodar et al., 2018).

Molecular Recognition

Research on molecular recognition has explored the complexation of p-sulfonatocalix[4]arene (CX4) with bicyclic azoalkanes, demonstrating strong binding due to spherical shape complementarity. This study suggests that similar bicyclic compounds could engage in highly selective interactions, offering potential applications in sensor technology and molecular assemblies (Bakirci et al., 2005).

Organic Reaction Mechanisms

The study of bicyclic olefins, including those with sulfonate groups, has contributed to understanding the stereo- and regiochemistry of 1,3-dipolar cycloadditions. Such insights are invaluable for designing synthetic pathways to complex organic molecules, potentially including derivatives of the queried compound (Taniguchi et al., 1978).

Propriétés

IUPAC Name |

8-(3-chloro-4-methylphenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2S/c1-10-7-12-4-5-13(8-10)17(12)20(18,19)14-6-3-11(2)15(16)9-14/h3,6,9,12-13H,1,4-5,7-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZHAUWCUPFJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C)C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2587032.png)

![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2587038.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)

![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)